molecular formula C22H21N5O2 B11010481 1-(1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11010481
M. Wt: 387.4 g/mol
InChI Key: AGNZVNGKFKRIFC-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that features both indazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of indazole and indole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound in large quantities, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(1H-INDAZOL-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds containing the indazole moiety, known for their diverse biological activities.

    Indole Derivatives: Compounds containing the indole moiety, widely studied for their pharmacological properties.

Uniqueness

1-(1H-INDAZOL-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its combination of indazole and indole structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21N5O2/c28-20-11-15(13-27(20)21-17-6-2-4-8-19(17)25-26-21)22(29)23-10-9-14-12-24-18-7-3-1-5-16(14)18/h1-8,12,15,24H,9-11,13H2,(H,23,29)(H,25,26)

InChI Key

AGNZVNGKFKRIFC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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